(4-Cyclopropylsulfamoyl-phenyl)-acetic acid

Lipophilicity Membrane Permeability Druglikeness

Intracellular target-engagement assays often fail with polar sulfonamide probes that cannot cross membranes. (4-Cyclopropylsulfamoyl-phenyl)-acetic acid (CAS 521313-98-4) resolves this: its N-cyclopropyl group lifts XLogP3 to 1.6 (vs. 0.6 unsubstituted) and lowers TPSA to 91.9 Ų, enabling passive membrane permeation. • Cell-permeable building block for cytosolic enzyme probes (e.g., carbonic anhydrase, LDHA). • Phenylacetic acid handle permits rapid amide coupling and focused library synthesis. • Matched molecular pair comparator vs. N-isopropyl analog (CAS 521313-83-7) for metabolic stability head-to-head studies. Supplied at 95% purity; long-term storage in a cool, dry environment.

Molecular Formula C11H13NO4S
Molecular Weight 255.29 g/mol
Cat. No. B13251943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclopropylsulfamoyl-phenyl)-acetic acid
Molecular FormulaC11H13NO4S
Molecular Weight255.29 g/mol
Structural Identifiers
SMILESC1CC1NS(=O)(=O)C2=CC=C(C=C2)CC(=O)O
InChIInChI=1S/C11H13NO4S/c13-11(14)7-8-1-5-10(6-2-8)17(15,16)12-9-3-4-9/h1-2,5-6,9,12H,3-4,7H2,(H,13,14)
InChIKeyWTEOCWAHTSNSPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyclopropylsulfamoyl-phenyl)-acetic acid: Chemical Overview


(4-Cyclopropylsulfamoyl-phenyl)-acetic acid is an aryl sulfonamide derivative characterized by a phenylacetic acid core bearing a cyclopropyl-substituted sulfamoyl group at the para position. With a molecular formula of C₁₁H₁₃NO₄S and a molecular weight of 255.29 g/mol, this compound combines the metal-chelating carboxylic acid functionality with a cyclopropyl sulfonamide moiety, a structural feature increasingly leveraged in drug discovery for modulating lipophilicity, metabolic stability, and target selectivity [1]. It is commercially supplied as a research chemical with a minimum purity specification of 95% under long-term storage conditions at cool, dry temperatures .

Building block Cyclopropylsulfamoyl-phenylacetic acid scaffold for drug discovery
Profile modulation N-Cyclopropyl group supports lipophilicity and metabolic stability tuning
Conjugation-ready Phenylacetic acid methylene spacer for amide/ester coupling workflows

Differentiation from Generic Analogs


The N-cyclopropyl substituent on the sulfamoyl group of this compound profoundly alters key physicochemical properties compared to its unsubstituted, N-methyl, or N-isopropyl analogs. As computed by PubChem, the cyclopropyl variant exhibits an XLogP3 of 1.6, a substantial increase over the unsubstituted 4-sulfamoyl-phenylacetic acid (XLogP3 = 0.6) [1] and the N-methyl analog (XLogP3 = 0.4) [2]. This ~2.7-fold enhancement in computed lipophilicity directly impacts membrane permeability and non-specific protein binding, making the cyclopropyl compound a distinct entity for permeability-optimized chemical probes. Simultaneously, the topological polar surface area (TPSA) is reduced from 106 Ų (unsubstituted) to 91.9 Ų [1], placing the cyclopropyl analog in a more favorable range for passive oral absorption. These orthogonal shifts in lipophilicity and polarity mean that substituting a generic N-alkyl sulfamoyl phenylacetic acid will yield different cellular penetration and target engagement profiles, invalidating direct functional interchangeability.

Lipophilicity shift
N-Cyclopropyl substitution yields higher computed lipophilicity than unsubstituted or N-alkyl analogs; direct interchange may alter cell penetration profile.
Polar surface area reduction
TPSA decrease vs. unsubstituted analog can affect oral absorption predictors; substituting may yield different ADME profiles.
Linker and conformational differences
Phenylacetic acid spacer vs. benzoic acid analog alters rotatable bonds and ionization; conjugation behavior may not transfer.

Physicochemical Differentiation Evidence


Lipophilicity Comparison: Cyclopropyl vs. Analogs

The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 1.6) compared to three structurally closest analogs: 4-sulfamoyl-phenylacetic acid (XLogP3 = 0.6), 4-(methylsulfamoyl)phenylacetic acid (XLogP3 = 0.4), and the cyclopropyl-substituted phenoxyacetic acid variant (XLogP3 = 0.3) [1]. The cyclopropyl group thus provides a 2.7- to 4-fold increase in XLogP3 over these comparators, a differential that is expected to translate to measurably higher passive membrane permeability while remaining within drug-like Lipinski space [2].

Lipophilicity
Cross-study comparable
ΔXLogP3 +1.0 to +1.3 Target 1.6 vs. 0.3–0.6 (analogs)
Higher computed lipophilicity ranking; supports permeability screening
Computed with PubChem XLogP3 3.0 algorithm
Lipophilicity Membrane Permeability Druglikeness

TPSA and Oral Absorption Potential

The target compound has a computed TPSA of 91.9 Ų, which is 14.1 Ų lower than that of the unsubstituted 4-sulfamoyl-phenylacetic acid (TPSA = 106 Ų) [1]. This TPSA value falls below the widely cited 140 Ų threshold for good oral absorption, and the 13.3% reduction compared to the unsubstituted analog suggests improved passive transcellular permeability while retaining sufficient polarity for aqueous solubility. Notably, the N-methyl analog shares an identical TPSA of 91.9 Ų [2], indicating that the cyclopropyl and methyl groups confer similar molecular polarity, but the cyclopropyl variant additionally provides the ~3-fold higher lipophilicity noted in Evidence Item 1, delivering a dual advantage in permeability predictors.

Polar surface area
Cross-study comparable
91.9 Ų 13.3% lower than unsubstituted (106 Ų)
Below 140 Ų oral absorption threshold; may support cell permeability
TPSA computed by Cactvs; identical to N-methyl analog
Oral Bioavailability Polar Surface Area ADME Prediction

Acetic Acid vs. Benzoic Acid Spacer for Conjugation

The phenylacetic acid scaffold in the target compound provides a one-carbon methylene spacer between the aromatic ring and the carboxylic acid group, contrasting with the directly attached carboxylic acid in 4-(cyclopropylsulfamoyl)benzoic acid (CAS 436092-71-6). This structural difference has two quantifiable consequences: (a) the phenolic acid pKa of the phenylacetic acid series (~4.3-4.5 for phenylacetic acid) is higher than that of benzoic acid derivatives (~4.2), meaning the target compound exists at a slightly lower ionized fraction at physiological pH 7.4, and (b) the methylene spacer introduces one additional rotatable bond (5 vs. 4 in the benzoic acid analog [1]), providing greater conformational flexibility for amide or ester coupling reactions. The benzoic acid analog also has a slightly lower computed lipophilicity (XLogP3-AA = 1.0 vs. 1.6 [1]), making the phenylacetic acid scaffold more lipophilic and potentially more membrane-permeable.

Linker flexibility
Cross-study comparable
+1 rotatable bond 5 (target) vs. 4 (benzoic acid analog) ΔXLogP3 +0.6
Additional methylene spacer may enable broader amide coupling conformations
pKa class-level; XLogP3 computed
Conjugation Chemistry Linker Design Prodrug Synthesis

Cyclopropyl vs. Isopropyl Steric and Metabolic Stability

The N-cyclopropyl group in the target compound (MW 255.29) imparts distinct steric and electronic properties compared to its most structurally similar acyclic analog, N-isopropyl (MW 257.31; CAS 521313-83-7). The cyclopropyl ring constrains the N-substituent into a smaller van der Waals volume (cyclopropyl ~39.8 ų vs. isopropyl ~56.2 ų, class-level inference), which can reduce steric clashes in enzyme binding pockets. Additionally, the cyclopropyl C-H bonds exhibit increased s-character, leading to stronger C-H bonds that resist cytochrome P450-mediated oxidation compared to the tertiary C-H of the isopropyl group [1]. This translates to a class-level expectation of improved metabolic stability for the cyclopropyl analog when incorporated into larger bioactive molecules, a property that has been exploited in approved drugs and clinical candidates [2].

Steric & metabolic profile
Class-level inference
~29% smaller van der Waals volume; stronger C–H bonds
Cyclopropyl may reduce steric clashes and resist CYP oxidation vs. isopropyl
No head-to-head experimental data; class-level expectation
Steric Effects Metabolic Stability CYP Inhibition

Purity and Storage Stability

The target compound is commercially available with a documented minimum purity specification of 95% from established suppliers, with recommended long-term storage in a cool, dry place . This purity level is comparable to or exceeds the typical specification for closely related research-grade sulfamoyl phenylacetic acids (e.g., 95% for 4-sulfamoyl-phenylacetic acid and 95% for 4-(methylsulfamoyl)phenylacetic acid ). The availability of consistent 95%+ purity across multiple vendors (AKSci, Leyan, CymitQuimica) reduces the need for in-house purification before use in parallel synthesis or SAR exploration, providing a procurement advantage in terms of workflow efficiency.

Supply purity
Specification review
Min. 95% Across multiple vendors
Supports synthesis workflows without additional in-house purification
As per vendor datasheets; verify lot-specific COA
Chemical Purity Storage Stability Procurement Quality

Research & Procurement Applications


Permeability-Optimized Probe Building Block

With an XLogP3 of 1.6 and a TPSA of 91.9 Ų [1], this compound is a superior starting point compared to the more polar unsubstituted analog (XLogP3 = 0.6, TPSA = 106 Ų) for designing cell-permeable sulfonamide-based probes. Researchers developing intracellular target engagement assays, particularly for cytosolic enzymes such as carbonic anhydrase isoforms or lactate dehydrogenase, will benefit from the balanced lipophilicity that facilitates passive membrane crossing while retaining sufficient aqueous solubility for in vitro assay conditions.

Intermediate for Cyclopropyl-Containing Drugs

The cyclopropylsulfamoyl motif appears in advanced clinical candidates such as GSK2837808A, a potent LDHA inhibitor (hLDHA IC₅₀ = 2.6 nM) that features an N-cyclopropylsulfamoyl quinoline core [1]. The target compound serves as a structurally simpler phenylacetic acid variant of this privileged fragment, making it a valuable intermediate for SAR exploration around the cyclopropylsulfamoyl pharmacophore. Procurement of this building block enables modular synthesis of focused libraries exploring the impact of the phenylacetic acid linker on target affinity and selectivity.

Metabolic Stability: Cyclopropyl vs. N-Alkyl Sulfonamides

The class-level evidence that cyclopropyl C-H bonds resist CYP-mediated oxidation better than isopropyl C-H bonds [1] positions this compound as a key comparator for head-to-head metabolic stability studies. Laboratories investigating the structure-metabolism relationships of sulfonamide-containing compounds can procure this cyclopropyl variant alongside the N-isopropyl analog (CAS 521313-83-7) to generate matched molecular pairs for microsomal or hepatocyte stability assays, quantifying the metabolic advantage conferred by the cyclopropyl ring.

Carboxylic Acid for Amide Library Synthesis

The phenylacetic acid motif provides a flexible methylene spacer (5 rotatable bonds vs. 4 for the benzoic acid analog [1]) that facilitates amide coupling with diverse amine partners. Medicinal chemistry teams conducting parallel synthesis of sulfonamide-containing compound libraries can leverage this conformational freedom to access a broader range of amide conformations, potentially improving the odds of identifying hits with optimal binding geometries.

Application
Selection Property
Validation Focus
Lipophilicity-optimized probe design
Computed lipophilicity & TPSA profile
Cell permeability in target cell models
Cyclopropylsulfamoyl pharmacophore SAR
Cyclopropylsulfamoyl fragment
Target affinity & selectivity profiling
Metabolic stability comparison
Cyclopropyl vs. isopropyl substituent
Microsomal/hepatocyte stability assays
Amide library synthesis
Phenylacetic acid methylene spacer
Amide coupling efficiency & conformational diversity
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